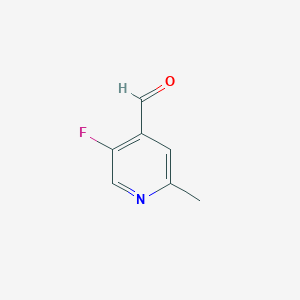

5-Fluoro-2-methylisonicotinaldehyde

Beschreibung

Contextual Significance of Halogenated Pyridine (B92270) Carbaldehydes in Organic Synthesis

Halogenated pyridine carbaldehydes are a pivotal class of compounds in organic synthesis, offering a dual-pronged approach to molecular elaboration. The carbaldehyde (formyl) group acts as a versatile functional handle, readily participating in a wide array of chemical transformations. These include oxidation to carboxylic acids, reduction to alcohols, and the formation of new carbon-carbon and carbon-nitrogen bonds through reactions like the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) condensations.

The halogen substituent, typically fluorine, chlorine, or bromine, introduces a reactive site for nucleophilic aromatic substitution, enabling the introduction of diverse functional groups onto the pyridine core. eurekalert.org The inherent electron-withdrawing nature of the halogen also modulates the reactivity of the aldehyde group and other positions on the pyridine ring. This synergistic combination of functionalities establishes halogenated pyridine carbaldehydes as powerful and sought-after intermediates for synthesizing highly substituted and functionally rich pyridine derivatives. eurekalert.orgnih.gov Their importance is underscored by the frequent appearance of haloarenes in pharmaceutical and agrochemical compounds. nih.gov

Strategic Positioning of 5-Fluoro-2-methylisonicotinaldehyde as a Synthetic Precursor

This compound, with the CAS number 1211590-15-6, occupies a strategic niche as a synthetic precursor. bldpharm.com The specific arrangement of its functional groups—a fluorine atom at the 5-position, a methyl group at the 2-position, and a formyl group at the 4-position (derived from isonicotinaldehyde)—creates a distinct electronic and steric profile.

The highly electronegative fluorine atom profoundly influences the electronic landscape of the pyridine ring, enhancing its susceptibility to certain reaction types. The aldehyde group at the 4-position is a key functional moiety that can be readily converted into a multitude of other functional groups. For example, it can undergo oxidation to form 5-fluoro-2-methylpyridine-4-carboxylic acid or be reduced to (5-fluoro-2-methylpyridin-4-yl)methanol. Furthermore, it can participate in condensation reactions to yield imines, oximes, and hydrazones, which are themselves valuable intermediates for creating biologically active molecules and advanced materials.

This calculated placement of functional groups affords chemists a high degree of control over subsequent chemical modifications, facilitating the construction of molecular complexity in a predictable and efficient manner. Consequently, this compound has found utility in the synthesis of a variety of target molecules where the precise substitution pattern on the pyridine ring is paramount to achieving the desired properties.

Compound Data

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| This compound | 5-Fluoro-2-methylpyridine-4-carbaldehyde | C7H6FNO | 139.13 | 1211590-15-6 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-2-methylpyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5-2-6(4-10)7(8)3-9-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKYVIHYAGDXNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways

Aldehyde Group Reactivity (—CHO)

The aldehyde group is a key site for a variety of chemical transformations, including oxidation, reduction, nucleophilic addition, and condensation reactions.

Oxidative Transformations to Carboxylic Acids

The aldehyde group of 5-Fluoro-2-methylisonicotinaldehyde can be readily oxidized to the corresponding carboxylic acid, 5-Fluoro-2-methylisonicotinic acid. This transformation is a fundamental reaction in organic chemistry. Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). sci-hub.sewikipedia.orgnih.gov The reaction with potassium permanganate is typically carried out in neutral or slightly alkaline conditions. The Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid and acetone, is another effective method for oxidizing aldehydes to carboxylic acids. wikipedia.orgorganic-chemistry.org

Table 1: Oxidizing Agents for Aldehyde to Carboxylic Acid Transformation

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Neutral or alkaline aqueous solution |

| Chromium Trioxide (CrO₃) / Jones Reagent | Sulfuric acid, acetone, water |

The resulting product, 5-Fluoro-2-methylisonicotinic acid, is a valuable synthetic intermediate. bldpharm.com

Reductive Transformations to Alcohols

The aldehyde group can be reduced to a primary alcohol, yielding (5-Fluoro-2-methylpyridin-4-yl)methanol. A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). The reaction is typically performed in an alcoholic solvent, such as methanol (B129727) or ethanol, where the solvent can also act as a proton source to neutralize the intermediate alkoxide.

A general procedure for the reduction of an aldehyde with sodium borohydride involves dissolving the aldehyde in a suitable solvent and adding sodium borohydride portion-wise at a controlled temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

Nucleophilic Addition Reactions

The electrophilic carbon atom of the aldehyde group is susceptible to attack by various nucleophiles. iitk.ac.in These reactions proceed through a tetrahedral intermediate and can be catalyzed by either acid or base. numberanalytics.comquora.com

One important class of nucleophilic addition reactions is the Knoevenagel condensation. bas.bgwikipedia.orgorganic-chemistry.orgrsc.org In this reaction, the aldehyde condenses with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. For this compound, this could involve reaction with malonic acid derivatives or cyanoacetates to form α,β-unsaturated products. The pyridine (B92270) nitrogen within the molecule can potentially act as an internal base catalyst. bas.bg

Another relevant reaction is the Perkin reaction, where an aromatic aldehyde reacts with an acid anhydride (B1165640) in the presence of the corresponding carboxylate salt to form an α,β-unsaturated carboxylic acid. iitk.ac.innumberanalytics.comquora.comwikipedia.orgbyjus.com This reaction typically requires heating.

Condensation Reactions (e.g., Oxime Formation)

Aldehydes readily undergo condensation reactions with primary amines and their derivatives. A classic example is the reaction with hydroxylamine (B1172632) (NH₂OH) to form an oxime. The reaction of this compound with hydroxylamine would yield this compound oxime. This reaction is typically carried out in a protic solvent and is often catalyzed by a small amount of acid. The formation of the oxime proceeds via a nucleophilic addition of the hydroxylamine to the aldehyde, followed by dehydration.

Pyridine Ring Reactivity

The reactivity of the pyridine ring in this compound is influenced by the presence of the activating methyl group and the deactivating fluoro and aldehyde substituents.

Electrophilic Substitution on the Methyl Group

The methyl group at the 2-position of the pyridine ring is susceptible to electrophilic attack, particularly free-radical halogenation. This reactivity is analogous to the benzylic halogenation of toluene. youtube.comyoutube.com The reaction proceeds via a radical mechanism, often initiated by UV light or a radical initiator. For instance, bromination with N-bromosuccinimide (NBS) in the presence of a radical initiator can selectively introduce a bromine atom onto the methyl group. youtube.com Similarly, chlorination can be achieved using reagents like N-chlorosuccinimide (NCS). semanticscholar.orgorganic-chemistry.orgresearchgate.netresearchgate.net The resulting halomethylpyridine derivatives are versatile intermediates for further functionalization. Free-radical bromination is generally more selective than chlorination. masterorganicchemistry.compearson.com

Table 2: Reagents for Halogenation of the Methyl Group

| Halogenating Agent | Typical Conditions |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), non-polar solvent, heat or UV light |

| N-Chlorosuccinimide (NCS) | Radical initiator, non-polar solvent, heat or UV light |

Other Substitution Reactions

While reactions at the formyl and methyl groups are primary sites of transformation, other substitution reactions on the pyridine ring of this compound are also plausible, largely governed by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring, being electron-deficient, is inherently activated towards attack by nucleophiles, a characteristic that is further enhanced by the presence of the strongly electron-withdrawing fluorine atom and the formyl group.

In SNAr reactions, a potent nucleophile can displace a leaving group on the aromatic ring. For this compound, the fluorine atom itself can act as a leaving group, particularly when attacked by strong nucleophiles. The positions most activated for nucleophilic attack are ortho and para to the electron-withdrawing nitrogen atom of the pyridine ring (positions 2, 4, and 6). In this specific molecule, the fluorine is at position 5, which is meta to the nitrogen, making it less activated for direct displacement compared to halogens at the 2-, 4-, or 6-positions. However, the cumulative electron-withdrawing effect of the adjacent formyl group at position 4 can sufficiently activate the C5 position for nucleophilic attack under certain conditions.

The reactivity order for leaving groups in SNAr reactions on pyridinium (B92312) ions is typically F > NO₂ > Cl ≈ Br > I. This indicates that fluorine is an excellent leaving group in such reactions. Reactions of 2-substituted N-methylpyridinium ions with nucleophiles like piperidine (B6355638) have shown that the substitution proceeds, with the reactivity being influenced by the nature of the substituent.

Fluorine Atom Influence on Reactivity

Electronic Effects on Reaction Centers

The fluorine atom is the most electronegative element, and its presence on the pyridine ring significantly impacts the electron distribution within the molecule. It exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the entire aromatic ring towards electrophilic attack. This deactivation is a general feature of halogenated pyridines.

Conversely, this strong inductive effect enhances the electrophilicity of the carbon atoms in the pyridine ring, making them more susceptible to nucleophilic attack. This is particularly true for the carbon atoms ortho and para to the fluorine atom. Furthermore, the fluorine atom's electron-withdrawing nature also influences the reactivity of the formyl and methyl groups. The increased electrophilicity of the ring can be transmitted to the formyl group, potentially increasing its reactivity towards nucleophiles.

Directing Group Properties

In the context of electrophilic aromatic substitution, the fluorine atom, like other halogens, is an ortho, para-director, despite being a deactivator. However, due to the strong deactivation of the pyridine ring by both the nitrogen atom and the fluorine atom, electrophilic substitution on this compound is generally difficult to achieve. When such reactions do occur, the position of substitution will be directed by the combined influence of all substituents. The methyl group is an activating, ortho, para-director, while the formyl group is a deactivating, meta-director. The pyridine nitrogen itself strongly directs incoming electrophiles to the 3- and 5-positions. Given this complex interplay, predicting the outcome of an electrophilic substitution reaction is not straightforward and would likely result in a mixture of products or require specific and harsh reaction conditions.

For nucleophilic aromatic substitution, the fluorine atom at position 5, along with the formyl group at position 4, activates the ring for attack. Nucleophiles would preferentially attack the positions ortho and para to the activating groups.

Heterocyclic Ring Opening and Rearrangement Processes

While the pyridine ring is generally stable, under specific conditions, it can undergo ring-opening and rearrangement reactions. For this compound, such transformations could be initiated by targeting the inherent reactivity of the pyridine N-oxide derivative or by the formation of specific reactive intermediates like ylides.

A notable rearrangement reaction of pyridine derivatives is the Boekelheide reaction, which involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines. wikipedia.org This reaction proceeds by acylation of the N-oxide followed by a [3.3]-sigmatropic rearrangement. wikipedia.org If this compound were converted to its corresponding N-oxide, it could potentially undergo a similar rearrangement. The reaction is often carried out with acetic anhydride or the more reactive trifluoroacetic anhydride. wikipedia.org

Furthermore, the formation of pyridinium ylides can lead to ring-opening reactions. Carbonyl ylides, for instance, can be formed by the ring-opening of epoxides or the reaction of carbonyls with carbenes. wikipedia.org While not directly applicable to the starting aldehyde, transformation of the formyl group could provide a pathway to intermediates susceptible to such processes.

Recent research has also explored the use of pyridine N-oxides in photochemical reactions, where they can facilitate decarboxylation of anhydrides and promote reactions like trifluoromethylation. nih.gov The electrophilicity of the pyridinium ring system in these intermediates plays a crucial role. nih.gov

Although no specific ring-opening or rearrangement reactions for this compound have been documented in the reviewed literature, the known reactivity patterns of related pyridine derivatives suggest that such transformations are plausible under appropriate synthetic conditions.

Synthesis and Exploration of Advanced Derivatives and Analogs

Fluoro-methylisonicotinaldehyde Isomers and Analogs

2-Fluoro-5-methylisonicotinaldehyde Derivatives

While 2-Fluoro-5-methylisonicotinaldehyde is commercially available, specific literature on the synthesis of its derivatives is limited. However, general synthetic strategies for the derivatization of related fluoro-substituted quinoline-carbaldehydes can provide a blueprint for potential transformations. For instance, a one-pot synthesis of 2'-amino-2-fluoro-5'-oxo-1'-(4-phenylthiazol-2-yl)-1',4',5',6',7',8'-hexahydro-3,4'-biquinoline-3'-carbonitrile derivatives has been reported starting from 2-fluoroquinoline-3-carbaldehydes. researchgate.net This multicomponent reaction, involving the starting aldehyde, an enaminone, and malononitrile (B47326) or ethyl cyanoacetate, demonstrates the potential for creating complex heterocyclic systems from such fluorinated aldehydes. researchgate.net This suggests that 2-Fluoro-5-methylisonicotinaldehyde could serve as a valuable precursor for a variety of fused heterocyclic derivatives.

A plausible synthetic approach for new derivatives could involve condensation reactions at the aldehyde functionality or nucleophilic aromatic substitution, although the latter would be challenging due to the presence of the deactivating aldehyde group.

Table 1: Potential Derivatives of 2-Fluoro-5-methylisonicotinaldehyde

| Derivative Type | Potential Synthetic Route |

| Schiff Bases/Imines | Condensation with primary amines |

| Hydrazones | Reaction with hydrazine (B178648) derivatives |

| Oximes | Treatment with hydroxylamine (B1172632) |

| Fused Heterocycles | Multicomponent reactions (e.g., with enaminones and active methylene (B1212753) compounds) |

3-Fluoro-5-methylisonicotinaldehyde Derivatives

Similar to its 2-fluoro isomer, 3-Fluoro-5-methylisonicotinaldehyde is an available starting material for which specific derivatization studies are not extensively documented in public literature. bldpharm.com The synthetic methodologies applicable to other functionalized pyridine (B92270) aldehydes are expected to be relevant. For example, copper-catalyzed one-pot procedures have been successfully employed for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and various carbonyl compounds, showcasing a pathway for creating fused bicyclic systems. organic-chemistry.org

The development of derivatives from 3-Fluoro-5-methylisonicotinaldehyde would likely follow established transformations of aromatic aldehydes, such as Wittig reactions to form alkenes, Henry reactions to produce nitroalcohols, and reductive aminations to yield substituted amines.

Table 2: Potential Derivatives of 3-Fluoro-5-methylisonicotinaldehyde

| Derivative Type | Potential Synthetic Route |

| Alkenes | Wittig reaction with phosphorus ylides |

| Nitroalcohols | Henry reaction with nitroalkanes |

| Substituted Amines | Reductive amination with primary or secondary amines |

| Imidazo[1,5-a]pyridines | Copper-catalyzed reaction with alkylamines |

Comparison of Reactivity Profiles Among Isomers

In the 3-fluoro isomer, the fluorine is meta to the nitrogen and ortho to the aldehyde. This ortho-positioning of the fluorine atom to the aldehyde group is anticipated to significantly increase the electrophilicity of the carbonyl carbon through a strong inductive effect, making it more susceptible to nucleophilic attack. This increased reactivity of ortho-fluoroaldehydes is a known phenomenon in organic synthesis.

An analogous situation is observed in studies of lapatinib (B449) metabolism, where fluoro-positional isomers exhibit different rates of metabolic activation, highlighting how isomerism can dictate reactivity in complex biological systems. acs.org

Functionalized Derivatives (e.g., Pyridoxal (B1214274) Analogs)

Fluoro-methylisonicotinaldehydes can be considered analogs of pyridoxal, the active form of vitamin B6, which plays a crucial role in a vast array of enzymatic reactions involving amino acids. The chemistry of these analogs, particularly their ability to form imines and other heterocyclic structures, is of significant interest.

Imine Formation Chemistry

The hallmark of pyridoxal and its analogs is the formation of a Schiff base (imine) with the amino group of an amino acid. This reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration. The resulting imine is often protonated, forming an iminium ion which is key to the catalytic activity of pyridoxal phosphate (B84403) (PLP). capes.gov.br The pyridine ring acts as an electron sink, stabilizing the intermediates formed during amino acid transformations. organic-chemistry.org

For fluoro-methylisonicotinaldehyde isomers, the formation of imines with primary amines is an expected and fundamental reaction. The rate and equilibrium of this imination process would be influenced by the position of the fluorine atom. Given the anticipated higher electrophilicity of the aldehyde in the 3-fluoro isomer, it is likely to form imines more readily than the 2-fluoro isomer.

Imidazolidine (B613845) Synthesis and Stereochemistry

Imidazolidines are five-membered heterocyclic compounds that can be synthesized through the condensation of an aldehyde with a 1,2-diamine. This reaction is often reversible and can be catalyzed by acid. When a chiral diamine is used, the resulting imidazolidine can be formed as diastereomers, and this has been exploited for the resolution of chiral aldehydes. capes.gov.br

The synthesis of imidazolidines from fluoro-methylisonicotinaldehyde isomers would proceed by reacting the aldehyde with a suitable N,N'-disubstituted ethylenediamine. If a chiral diamine, such as (1R,2R)-1,2-diaminocyclohexane, is employed, the stereochemistry of the newly formed stereocenters in the imidazolidine ring can be controlled. rsc.orgbeilstein-journals.org The diastereoselectivity of such reactions is influenced by steric and electronic factors, and the resulting diastereomers can often be separated chromatographically. Subsequent hydrolysis of the separated diastereomeric imidazolidines can yield the enantiomerically pure aldehyde. capes.gov.br

Table 3: General Reaction for Imidazolidine Synthesis

| Reactants | Product | Conditions |

| Aldehyde (e.g., 3-Fluoro-5-methylisonicotinaldehyde) + N,N'-Dimethylethylenediamine | 1,3-Dimethyl-2-(3-fluoro-5-methylpyridin-4-yl)imidazolidine | Benzene, reflux with azeotropic removal of water rsc.org |

| Aldehyde + Chiral Diamine (e.g., (1R,2R)-1,2-diaminocyclohexane) | Chiral Imidazolidine | CH₂Cl₂/HOAc, room temperature rsc.org |

This chemistry opens avenues for the creation of novel chiral ligands and building blocks for asymmetric synthesis.

Pyrimidine (B1678525) Moiety Incorporation

The construction of a pyrimidine core can be achieved through various synthetic routes. A common and effective method involves the cyclization of a chalcone (B49325) intermediate with a guanidine (B92328) salt. nih.gov While direct use of 5-Fluoro-2-methylisonicotinaldehyde is not detailed, a plausible pathway involves its initial conversion to a chalcone.

This would typically be achieved via a Claisen-Schmidt condensation reaction between this compound and an appropriate ketone. The resulting α,β-unsaturated ketone (chalcone) can then undergo a cyclocondensation reaction with guanidine hydrochloride in the presence of a base, such as sodium hydroxide, to yield the 2-aminopyrimidine (B69317) derivative. This strategy allows for the integration of the fluorinated pyridine scaffold into a pyrimidine system, a core structure in many biologically active compounds. nih.gov

The table below illustrates potential pyrimidine derivatives synthesized from chalcone intermediates.

| Derivative | Chalcone Precursor | Reagents | Yield (%) |

| 5b | (E)-1-(4-chlorophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | Guanidinium hydrochloride, NaOH, Ethanol | 58 |

| 5f | (E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Guanidinium hydrochloride, NaOH, Ethanol | 51 |

| 5g | (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Guanidinium hydrochloride, NaOH, Ethanol | 65 |

| This table presents data on the synthesis of various pyrimidine derivatives, demonstrating the general methodology of chalcone cyclization. nih.gov |

Application of Derivatives in Complex Molecular Architecture Construction

The aldehyde functional group of this compound serves as a key handle for its incorporation into more complex molecular architectures, particularly diverse heterocyclic systems.

Benzimidazole (B57391) Derivative Synthesis

Benzimidazole derivatives are a prominent class of heterocyclic compounds with a wide array of applications in medicinal chemistry. nih.gov A primary method for their synthesis is the condensation of an o-phenylenediamine (B120857) with an aldehyde. In this reaction, this compound can serve as the aldehyde component, reacting with a substituted o-phenylenediamine, often in the presence of an oxidizing agent or under acidic conditions, to form the benzimidazole ring. researchgate.net

For instance, the reaction of this compound with a 1,2-diaminobenzene derivative in a solvent like dimethylformamide (DMF) can be heated to facilitate the cyclization and formation of the corresponding 2-(5-fluoro-2-methylpyridin-4-yl)-1H-benzo[d]imidazole. nih.gov The presence of the fluorine atom can significantly influence the electronic properties and potential biological activity of the resulting molecule. nih.gov The versatility of this synthesis allows for the creation of a library of derivatives by varying the substituents on the o-phenylenediamine precursor. researchgate.netsemanticscholar.org

| Product | Precursors | Conditions |

| 2-(5-chloro-1H-benzo[d]imidazole-2-yl) aniline | 4-chloro-o-phenylenediamine, Anthranilic acid | 4 M HCl, reflux |

| Substituted fluorobenzimidazoles | 4-(benzo[d] nih.govnih.govdioxol-5-yloxy)-5-fluorobenzene-1,2-diamine, appropriate aldehyde | Sodium metabisulfite, DMF, 120 °C |

| 5-substituted-1H-benzimidazoles | Substituted diamines, Ethyl 4-[4-(2-chlorophenyl)piperazin-1-yl]butanoate | 4 M HCl, reflux |

| This table outlines various synthetic conditions for producing benzimidazole derivatives from different precursors. nih.govresearchgate.netresearchgate.net |

General Heterocyclic Framework Construction

Beyond pyrimidines and benzimidazoles, this compound is a precursor for a wide range of other heterocyclic frameworks. Modern synthetic methods, such as transition metal-catalyzed C-H activation and annulation cascades, provide powerful tools for constructing complex, polycyclic, and spiro-heterocyclic systems. nih.gov

The aldehyde can participate in multicomponent reactions or serve as an electrophilic partner in cyclization reactions to form fused heterocyclic systems. For example, Rh(III)-catalyzed [4+2] annulation reactions can build complex fused-ring frameworks where an aldehyde might be a key component of one of the reacting partners. nih.gov These advanced strategies enable the creation of novel and structurally unique scaffolds that are valuable for discovering new chemical entities with potent activities. nih.gov

Asymmetric Synthesis Strategies Involving this compound Precursors

The development of asymmetric syntheses is crucial for producing enantiomerically pure compounds, which is often a requirement for therapeutic applications. Aldehydes are excellent substrates for a variety of asymmetric transformations.

Strategies involving precursors like this compound could include:

Aza-Prins Cyclization : An Aza-Prins reaction between an N-tosylhomoallylamine and an aldehyde, such as this compound, can be promoted by a Lewis acid like bismuth triflate (Bi(OTf)₃). This reaction can proceed with high diastereoselectivity, leading to the formation of chiral piperidine (B6355638) derivatives, which are key intermediates for more complex molecules like benzomorphans. csic.es

Dual Catalysis : A dual catalytic system, combining a metal catalyst (e.g., indium triflate) with a chiral organocatalyst (e.g., an imidazolidinone), can facilitate the asymmetric addition of aldehydes to N-acyl quinoliniums or similar electrophiles. rsc.org This approach allows for the enantioselective α-arylation of the aldehyde, generating optically active dihydroquinoline derivatives with high yields and excellent enantioselectivity. rsc.org

These methods highlight the potential of using this compound as a prochiral substrate to access complex, enantiomerically enriched molecules.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 5-Fluoro-2-methylisonicotinaldehyde. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed map of the molecule's framework can be constructed.

¹H NMR Analysis of Chemical Shifts and Coupling

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms within the this compound molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. Electron-withdrawing groups, such as the fluorine atom and the aldehyde group, tend to deshield nearby protons, causing them to resonate at higher chemical shift values (downfield). ucl.ac.uk Conversely, electron-donating groups, like the methyl group, will shield protons, shifting their signals to lower chemical shift values (upfield). ucl.ac.uk

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aldehydic proton, the aromatic protons on the pyridine (B92270) ring, and the protons of the methyl group. The aldehydic proton is typically found at a significantly downfield position. The aromatic protons will appear in the aromatic region of the spectrum, and their splitting patterns, dictated by spin-spin coupling, will reveal their positions relative to each other and to the fluorine atom. The methyl protons will appear as a singlet in the upfield region.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aldehyde (CHO) | 9.5 - 10.5 | Singlet | N/A |

| Aromatic H-3 | 7.5 - 8.5 | Doublet | J(H,F) ≈ 2-4 Hz |

| Aromatic H-6 | 8.0 - 9.0 | Singlet | N/A |

| Methyl (CH₃) | 2.0 - 3.0 | Singlet | N/A |

Note: Predicted values are based on general principles of NMR spectroscopy and data for similar structures. Actual experimental values may vary.

¹³C NMR Analysis of Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

The carbonyl carbon of the aldehyde group will appear at a characteristic downfield chemical shift, typically in the range of 180-200 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region (approximately 110-160 ppm), with the carbon directly bonded to the fluorine atom exhibiting a large C-F coupling constant. The methyl carbon will be found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aldehyde (C=O) | 185 - 195 |

| C2 (C-CH₃) | 150 - 160 |

| C3 | 120 - 130 |

| C4 (C-CHO) | 135 - 145 |

| C5 (C-F) | 160 - 170 (doublet, ¹JCF) |

| C6 | 145 - 155 |

| Methyl (CH₃) | 15 - 25 |

Note: Predicted values are based on general principles of NMR spectroscopy and data for similar structures. Actual experimental values may vary.

¹⁹F NMR for Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atom in this compound. huji.ac.il Due to the absence of naturally occurring fluorine in most biological and organic systems, ¹⁹F NMR offers a clean spectral window with a wide range of chemical shifts, making it an excellent tool for characterizing fluorinated compounds. nih.gov

The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The coupling between the ¹⁹F nucleus and neighboring protons (H-F coupling) and carbons (C-F coupling) provides valuable structural information, confirming the position of the fluorine atom on the pyridine ring. The large one-bond carbon-fluorine coupling constant (¹JCF) and smaller multi-bond couplings are key diagnostic features in the ¹³C and ¹⁹F NMR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound. In a typical MS experiment, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

The molecular weight of this compound (C₇H₆FNO) is approximately 139.13 g/mol . bldpharm.com The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to this mass. Additionally, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule may include the loss of the aldehyde group (CHO), the methyl group (CH₃), or the fluorine atom. Analysis of these fragment ions helps to confirm the connectivity of the different functional groups within the molecule.

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | m/z (Expected) | Description |

| [M]⁺ | 139.0434 | Molecular Ion |

| [M-H]⁺ | 138.0355 | Loss of a hydrogen atom |

| [M-CHO]⁺ | 110.0455 | Loss of the formyl radical |

| [M-CH₃]⁺ | 124.0278 | Loss of the methyl radical |

Note: The m/z values are calculated based on the exact masses of the most abundant isotopes.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and UV-Visible spectroscopy provide complementary information about the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the various functional groups present in the molecule by detecting their characteristic vibrational frequencies. Key absorptions in the IR spectrum of this compound would include:

A strong carbonyl (C=O) stretching vibration from the aldehyde group, typically appearing around 1700-1730 cm⁻¹.

C-H stretching vibrations from the aromatic ring and the methyl group, usually observed in the 2850-3100 cm⁻¹ region.

C=C and C=N stretching vibrations from the pyridine ring, found in the 1400-1600 cm⁻¹ range.

A C-F stretching vibration, which is typically a strong band in the 1000-1400 cm⁻¹ region.

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring and the aldehyde group contain π-electrons that can be excited by UV or visible light. The absorption of light at specific wavelengths corresponds to the energy required for these electronic transitions (e.g., π → π* and n → π* transitions). The resulting spectrum can be used for quantitative analysis and to gain insights into the conjugation within the molecule.

X-ray Diffraction for Solid-State Structural Determination

For crystalline samples of this compound, single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure.

The process involves irradiating a single crystal with X-rays and analyzing the diffraction pattern produced. This pattern is then used to construct an electron density map of the molecule, from which the atomic positions can be determined. While no specific crystal structure data for this compound was found in the provided search results, X-ray diffraction has been successfully used to determine the structures of related fluorinated compounds and enzyme-ligand complexes. nih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic separation is a cornerstone in the analysis of "this compound," enabling the separation of the target compound from starting materials, by-products, and other impurities. The choice of chromatographic technique and its specific parameters are dictated by the physicochemical properties of the analyte and the matrix in which it is present. For a polar aromatic aldehyde such as "this compound," both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are invaluable tools.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purity determination of "this compound." Its high resolution and sensitivity make it ideal for separating complex mixtures and quantifying the concentration of the target compound. Reverse-phase HPLC is a commonly employed mode for the analysis of pyridine derivatives. ijsrst.comresearchgate.net

In a typical reverse-phase HPLC setup for "this compound," a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The polarity of the mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be adjusted to achieve optimal separation. helixchrom.comnih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often utilized to effectively separate compounds with a range of polarities. nih.gov

Detailed research findings for a representative HPLC method are presented in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~7.5 min |

This data is a representative method based on the analysis of structurally similar pyridine derivatives.

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative, and cost-effective method for monitoring the progress of reactions involving "this compound" and for preliminary purity assessment. wisc.edu It allows for the simultaneous analysis of multiple samples, providing a quick snapshot of the reaction mixture's composition. wisc.edu

For the analysis of "this compound," a normal-phase TLC setup is typically employed, which consists of a polar stationary phase, most commonly silica (B1680970) gel (SiO₂), and a less polar mobile phase. khanacademy.orglibretexts.org The separation principle relies on the competitive adsorption of the compounds onto the stationary phase and their solvation in the mobile phase. libretexts.org More polar compounds will have a stronger interaction with the silica gel and will thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. reddit.com

The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane, is commonly used. wisc.educhemistryhall.com The polarity of the eluent can be fine-tuned by adjusting the ratio of the solvents to optimize the separation of the target aldehyde from other components in the mixture. google.com Visualization of the spots on the TLC plate can be achieved under UV light, as aromatic compounds like "this compound" are typically UV-active.

Detailed research findings for a representative TLC method are presented in the table below.

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | 3:1 Hexane:Ethyl Acetate |

| Visualization | UV light (254 nm) |

| Expected Rf Value | ~0.4 |

This data is a representative method based on the analysis of structurally similar aromatic aldehydes.

Computational and Theoretical Investigations of 5 Fluoro 2 Methylisonicotinaldehyde

Quantum Mechanical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 5-fluoro-2-methylisonicotinaldehyde, DFT calculations would be instrumental in understanding its fundamental chemical nature.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is dictated by the interplay of the pyridine (B92270) ring, the electron-withdrawing fluorine atom, the electron-donating methyl group, and the aldehyde functional group. The nitrogen atom and the fluorine atom, being highly electronegative, would significantly influence the electron density distribution across the pyridine ring.

Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. In related pyridine systems, the introduction of substituents has been shown to modulate these frontier orbitals. For instance, studies on substituted pyridinio-N-phosphonates have utilized electronic structure calculations to understand their reactivity. nih.gov

A theoretical study on pyridine using orbital stabilization techniques has provided insights into its electronic resonances, which are metastable states influencing its behavior upon electron attachment. aip.org Similar analyses for this compound would elucidate the influence of its specific substituents on such electronic phenomena. The labeling of molecular orbitals, often designated as 'gerade' (g) for even symmetry upon inversion or 'ungerade' (u) for odd symmetry, provides a deeper understanding of their nature, although this is more commonly applied to molecules with an inversion center. youtube.com

Reactivity Prediction and Reaction Mechanism Elucidation

The reactivity of this compound is centered around several key features: the aldehyde group, the pyridine nitrogen, and the aromatic ring. The aldehyde group is susceptible to nucleophilic attack, a common reaction for this functional group. wikipedia.org The pyridine nitrogen acts as a Lewis base and can be protonated or coordinate to metal centers.

DFT calculations are invaluable for predicting reaction pathways and elucidating mechanisms. For example, in the synthesis of substituted pyridines, cascade reactions involving electrocyclization have been proposed and can be modeled computationally. nih.govorganic-chemistry.org Similarly, DFT has been used to understand the mechanism of phosphoryl transfer reactions involving pyridine derivatives, demonstrating a concerted mechanism through a dissociative transition state. nih.gov For this compound, DFT could be employed to model reactions such as oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol, providing activation energies and transition state geometries.

The presence of the fluorine atom is expected to influence the regioselectivity of electrophilic aromatic substitution reactions on the pyridine ring. Theoretical calculations on fluorinated pyridines have shown that fluorine substitution significantly impacts the electron density and, consequently, the stability of reaction intermediates. sci-hub.box

Spectroscopic Property Simulations

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are routinely used to simulate various spectroscopic properties, including NMR, IR, and UV-Vis spectra.

Simulated NMR spectra can help in the assignment of proton and carbon signals. For related fluorinated organic molecules, DFT calculations have been used to corroborate experimental NMR findings regarding intramolecular hydrogen bonding. nih.gov For this compound, theoretical chemical shifts and coupling constants could be predicted.

Simulated IR spectra would show characteristic vibrational frequencies. The C=O stretch of the aldehyde group, the C-F stretch, and the various ring vibrations of the pyridine moiety would be prominent features. Theoretical calculations on pyridine-HCl complexes have been used to analyze shifts in vibrational modes upon interaction. digitellinc.com

TD-DFT calculations can predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. These calculations would provide insights into the nature of the electronic excitations (e.g., n→π* or π→π* transitions) in this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions in different environments (e.g., in solution). MD simulations have been effectively used to analyze the interactions of inhibitors with biological targets, such as influenza polymerase PB2. digitellinc.com In such studies, the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess the stability of the molecule and the flexibility of its constituent atoms within a binding site.

For this compound, MD simulations could model its behavior in aqueous or organic solvents, providing information on its solvation shell and dynamic hydrogen bonding interactions with solvent molecules. If this molecule were to be studied as a ligand for a biological receptor, MD simulations would be crucial for understanding the stability of the ligand-receptor complex and the key interactions governing binding.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound would primarily focus on the orientation of the aldehyde group relative to the pyridine ring. The rotation around the C-C bond connecting the aldehyde to the ring would have a specific energy profile. While the pyridine ring itself is planar, the methyl and aldehyde groups are attached to it.

Studies on related molecules, such as 2-substituted piperazines, have utilized computational chemistry to determine preferred conformations. nih.gov For these molecules, the axial conformation was found to be favored. nih.gov In the case of 2-hydroxy-2',5'-diazachalcones, semi-empirical methods were used to find the conformers with the lowest heats of formation. nih.gov For this compound, DFT calculations could be performed to rotate the aldehyde group dihedral angle and calculate the relative energies to identify the most stable conformer(s) and the energy barriers between them. This would generate a conformational energy landscape, which is fundamental to understanding its shape and how it interacts with other molecules.

Intermolecular Interactions and Hydrogen Bonding Studies

The potential for intermolecular interactions, particularly hydrogen bonding, is a key aspect of the chemistry of this compound. The pyridine nitrogen atom is a hydrogen bond acceptor. The aldehyde oxygen can also act as a hydrogen bond acceptor. While organic fluorine is a weak hydrogen bond acceptor, its interactions can be significant in certain contexts. nih.govrsc.org

Quantum-chemical studies on pyridine-HCl and its fluorinated analogs have shown that increasing fluorination weakens hydrogen bond strength. digitellinc.com The position of fluorine substitution also has a pronounced effect. digitellinc.com Specifically, substitution at the meta position (as in 3-fluoropyridine) leads to more stable hydrogen-bonded complexes compared to ortho substitution. sci-hub.box Given that this compound has a fluorine atom meta to the nitrogen, it would be expected to form relatively stable hydrogen bonds.

Theoretical studies, such as Atoms in Molecules (AIM) analysis, can be used to characterize and quantify these non-covalent interactions by analyzing the electron density at bond critical points. digitellinc.com

Below is a table summarizing the expected types of intermolecular interactions for this compound based on studies of similar compounds.

| Interaction Type | Participating Atoms/Groups | Description | Supporting Evidence from Analogous Systems |

| Hydrogen Bonding (Acceptor) | Pyridine Nitrogen | The lone pair on the nitrogen atom can accept a hydrogen from a donor molecule (e.g., water, alcohol). | Studies on pyridine-HCl complexes demonstrate the hydrogen bonding capability of the pyridine nitrogen. sci-hub.boxdigitellinc.com |

| Hydrogen Bonding (Acceptor) | Aldehyde Oxygen | The lone pairs on the oxygen atom can accept a hydrogen from a donor molecule. | The aldehyde group is a known hydrogen bond acceptor. |

| Dipole-Dipole Interactions | Entire Molecule | The molecule possesses a significant dipole moment due to the electronegative N and F atoms and the C=O group. | Fluorinated pyridines exhibit significant dipole moments that influence their interactions. sci-hub.box |

| π-π Stacking | Pyridine Ring | The aromatic ring can engage in stacking interactions with other aromatic systems. | A common interaction in pyridine-containing systems. |

| C-H···F Interactions | Methyl/Aldehyde C-H and Fluorine | Weak hydrogen bonds can form between C-H donors and the fluorine atom as an acceptor. | The existence of such hydrogen bonds is established, though they are generally weak. nih.govrsc.org |

Aromaticity Analysis of Pyridine Ring System

The aromaticity of the pyridine ring within this compound is a crucial determinant of its chemical reactivity, stability, and intermolecular interactions. Computational chemistry provides powerful tools to quantify the degree of aromaticity, offering insights into the electronic structure of the molecule. The primary methods for such analysis revolve around geometric, magnetic, and electronic criteria of aromaticity.

One of the most widely used geometry-based aromaticity indices is the Harmonic Oscillator Model of Aromaticity (HOMA) . rsc.orgacs.org The HOMA index is calculated based on the deviation of bond lengths within the ring from an optimal value, which represents a fully aromatic system. rsc.orgacs.org A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic Kekulé structure. acs.org For the pyridine ring in this compound, density functional theory (DFT) calculations would first be employed to obtain the optimized ground-state geometry. researchgate.netrsc.org From this geometry, the carbon-carbon and carbon-nitrogen bond lengths of the pyridine ring would be used to calculate the HOMA index, providing a quantitative measure of its aromatic character. It is anticipated that the electron-withdrawing fluorine atom and the electron-donating methyl and aldehyde groups will influence the bond lengths and, consequently, the HOMA value.

Another important approach is the use of magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS) . researchgate.net The NICS value is typically calculated at the center of the ring (NICS(0)) and at a point 1 Å above the ring center (NICS(1)). researchgate.net A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. For this compound, the NICS values would be computed to assess the magnetic shielding within the pyridine ring. The component of the NICS tensor perpendicular to the ring plane (NICSzz) is often considered a more reliable indicator of aromaticity. researchgate.net

Electronic aromaticity indices, such as the Para-Delocalization Index (PDI) and the Aromatic Fluctuation (FLU) index , can also be employed. These indices are derived from the quantum theory of atoms in molecules (QTAIM) and provide information about electron delocalization within the ring. Benchmark studies have shown that DFT functionals like wB97XD, CAM-B3LYP, and M06-2X with a triple-ζ quality basis set provide reliable results for aromaticity index calculations on pyridine and related compounds. researchgate.netrsc.orgsemanticscholar.org

A comprehensive aromaticity analysis of the pyridine ring in this compound would involve the calculation and comparison of these different indices.

Table 1: Theoretical Aromaticity Indices for Pyridine Ring Analysis

| Aromaticity Index | Basis of Calculation | Interpretation |

|---|---|---|

| HOMA | Bond lengths | Value of 1 indicates high aromaticity, 0 indicates non-aromatic. |

| NICS(0), NICS(1) | Magnetic shielding at the ring center | Negative values indicate aromaticity, positive values indicate anti-aromaticity. |

| PDI | Electron delocalization between para-related atoms | Higher values suggest greater aromatic character. |

| FLU | Fluctuation of electron delocalization | Lower values indicate more stable aromatic systems. |

Molecular Docking Simulations for Binding Affinity Assessment (Methodological Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govyoutube.com This method is instrumental in drug discovery for assessing the binding affinity of a small molecule, such as this compound, to a biological target, typically a protein. nih.gov The focus here is on the general methodology of performing such a simulation, often using software like AutoDock Vina. youtube.combioinformaticsreview.comreadthedocs.io

The initial step in molecular docking is the preparation of the ligand and the receptor . The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation. This typically involves using computational chemistry software to create a PDBQT file, which includes atomic coordinates, partial charges, and information about rotatable bonds. bioinformaticsreview.comreadthedocs.io

Simultaneously, the three-dimensional structure of the target protein (the receptor) must be obtained, usually from a protein data bank like the RCSB PDB. The protein structure must be prepared by removing water molecules, adding polar hydrogen atoms, and assigning partial charges to each atom. bioinformaticsreview.comyoutube.com This preparation also results in a PDBQT file for the receptor. bioinformaticsreview.com

The next crucial step is the definition of the binding site . A grid box is defined on the receptor, encompassing the active site or the region where the ligand is expected to bind. youtube.comyoutube.com The size and coordinates of this grid box are critical parameters that direct the docking algorithm where to perform its conformational search. youtube.com

With the prepared ligand, receptor, and defined grid box, the docking simulation is executed . AutoDock Vina, for instance, employs a Lamarckian genetic algorithm and an empirical scoring function to explore a vast number of possible binding poses of the ligand within the grid box. youtube.com The exhaustiveness parameter can be adjusted to control the thoroughness of the search. readthedocs.ioyoutube.com

Upon completion, the docking program outputs a set of possible binding poses for the ligand, ranked by their predicted binding affinity , typically expressed in kcal/mol. youtube.com This scoring function estimates the free energy of binding, with more negative values indicating a more favorable interaction. youtube.com The resulting poses and their scores allow for the identification of the most likely binding mode and provide a quantitative estimate of the binding affinity. These results can then be visualized and analyzed to understand the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. youtube.com

Table 2: General Steps in Molecular Docking Simulation

| Step | Description | Key Tools/Parameters |

|---|---|---|

| 1. Ligand Preparation | Generation of 3D structure, energy minimization, and conversion to PDBQT format. | Molecular modeling software, AutoDock Tools |

| 2. Receptor Preparation | Removal of water, addition of polar hydrogens, assignment of charges, and conversion to PDBQT format. | AutoDock Tools, PyMOL |

| 3. Grid Box Definition | Specification of the search space on the receptor for ligand binding. | AutoDock Tools (Grid Box) |

| 4. Docking Execution | Running the docking algorithm to find optimal binding poses. | AutoDock Vina, config.txt file with parameters |

| 5. Analysis of Results | Evaluation of binding affinities (scoring) and visualization of binding modes. | Docking log files, visualization software (PyMOL, Discovery Studio) |

Research on this compound Remains Limited

Comprehensive searches for the chemical compound this compound reveal a significant scarcity of available research data and literature. While inquiries were made into its applications in chemical and materials science, its role as a synthetic building block, and its potential in chemical biology, the scientific record on this specific molecule is sparse.

Efforts to gather information on its use in constructing diverse organic scaffolds and synthesizing heterocyclic compounds for chemical research did not yield specific examples or detailed studies directly involving this compound. Similarly, investigations into its material science applications, including luminescence and morphology modulation of organic microcrystals and its potential as a polymer science building block, returned no direct research findings. Furthermore, its role in chemical biology and enzyme interaction mechanisms appears to be an unexplored area of study.

While the broader field of fluorinated heterocyclic aldehydes is an active area of research, with many related compounds being investigated for various applications, this compound itself has not been the subject of significant published research. The information available is largely limited to its identification and availability from chemical suppliers, with no substantive data on its reactivity, properties, or applications in the specified areas.

This lack of information prevents a detailed analysis as per the requested outline. Further research and publication in peer-reviewed scientific journals are necessary to elucidate the chemical and material properties of this compound and its potential applications.

Applications in Chemical and Materials Science Research

Research in Chemical Biology and Enzyme Interaction Mechanisms

Molecular Interaction Studies (e.g., Protein Folding Relevance)

No research has been published detailing the use of 5-Fluoro-2-methylisonicotinaldehyde in molecular interaction studies or its relevance to protein folding.

Enzyme Inhibition Research (Focus on Mechanism of Action)

There are no documented studies on the application of this compound in enzyme inhibition research, and therefore no information on its potential mechanism of action.

Development of Chemical Probes and Tags for Research Tools

The development of chemical probes or tags using this compound for research tools has not been reported in the scientific literature.

Future Research Trajectories and Interdisciplinary Opportunities

Advancements in Green Synthesis Approaches for 5-Fluoro-2-methylisonicotinaldehyde

Future synthetic strategies for this compound will likely prioritize sustainability and efficiency, moving away from traditional multi-step processes that may involve hazardous reagents and generate significant waste. Research in this area is anticipated to focus on the development of "green" methodologies that offer higher atom economy, utilize environmentally benign solvents, and operate under milder reaction conditions.

Key research avenues may include:

Biocatalysis: The use of engineered enzymes, such as oxidases or dehydrogenases, could enable the direct and selective oxidation of a precursor like 5-fluoro-2,4-lutidine to the target aldehyde. This approach would operate in aqueous media under mild conditions, significantly reducing the environmental footprint of the synthesis.

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation can dramatically accelerate reaction times and improve yields for the synthesis of heterocyclic aldehydes. Future studies could explore microwave-assisted methodologies for the key bond-forming steps in the synthesis of this compound, potentially leading to solvent-free or reduced-solvent processes.

Use of Greener Solvents: A shift towards the use of sustainable solvents, such as deep eutectic solvents (DES) or bio-derived solvents like ethyl acetate (B1210297), is a promising direction. rsc.org Research could focus on adapting existing synthetic routes to these greener alternatives, thereby minimizing the use of volatile and toxic organic solvents.

| Synthesis Parameter | Traditional Approach | Potential Green Approach |

|---|---|---|

| Starting Material | Multi-step from pyridine (B92270) precursors | 5-fluoro-2,4-lutidine |

| Key Transformation | Oxidation with harsh oxidants | Biocatalytic oxidation |

| Solvent | Chlorinated solvents | Water or Deep Eutectic Solvents |

| Energy Input | Conventional heating | Microwave irradiation |

| Byproducts | Stoichiometric inorganic waste | Water |

Novel Catalytic Transformations and Methodologies

The aldehyde and the fluorinated pyridine core of this compound provide multiple sites for novel catalytic transformations, opening doors to a wide array of derivatives. Future research is expected to leverage cutting-edge catalytic systems to achieve previously challenging chemical modifications.

Potential areas of exploration include:

C-H Activation: Direct functionalization of the C-H bonds on the pyridine ring, catalyzed by transition metals like palladium or rhodium, could provide a more direct route to introduce new substituents without the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of visible light-driven photoredox catalysis could enable novel transformations of the aldehyde group or the pyridine ring under exceptionally mild conditions. This could include reactions such as radical additions or cross-coupling reactions that are difficult to achieve with traditional thermal methods.

Asymmetric Catalysis: The development of chiral catalysts for asymmetric transformations of the aldehyde group would be a significant advancement, allowing for the synthesis of enantiomerically pure derivatives with potential applications in pharmaceuticals and agrochemicals.

Expanding the Scope of Derivatization for Advanced Materials

The unique electronic properties conferred by the fluorine atom and the pyridine ring make this compound an attractive building block for advanced materials. Future research will likely focus on the synthesis of novel polymers, organic electronics, and functional materials derived from this compound.

Promising research directions include:

Polymer Chemistry: The aldehyde functionality can be readily converted into a variety of polymerizable groups, allowing for the incorporation of the 5-fluoro-2-methylpyridine moiety into polymer backbones. This could lead to the development of new polymers with enhanced thermal stability, specific optical properties, or tailored electronic characteristics.

Organic Light-Emitting Diodes (OLEDs): Fluorinated aromatic compounds are known to be valuable in the design of materials for OLEDs. Derivatives of this compound could be investigated as novel host materials, electron-transporting materials, or emissive dopants in OLED devices.

Sensors and Probes: The pyridine nitrogen atom can act as a binding site for metal ions, and the electronic properties of the ring are sensitive to the local environment. This suggests that derivatives of this compound could be developed as fluorescent sensors for the detection of specific analytes.

Deeper Integration of Computational Chemistry in Reaction Design and Prediction

Computational chemistry is poised to play an increasingly integral role in guiding the experimental exploration of this compound. The use of theoretical models can accelerate the discovery of new reactions and materials by providing insights into reaction mechanisms and predicting molecular properties.

Future applications of computational chemistry in this area may involve:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to model the electronic structure of this compound and its derivatives, providing a deeper understanding of its reactivity. nih.gov This can aid in the prediction of the most favorable sites for electrophilic or nucleophilic attack and help in the design of new catalytic transformations. nih.gov

Reaction Mechanism Elucidation: Computational modeling can be used to map out the energy profiles of potential reaction pathways, helping to identify the most likely mechanisms and optimize reaction conditions. This can be particularly valuable for understanding complex catalytic cycles.

In Silico Design of Advanced Materials: Molecular modeling techniques can be used to predict the properties of polymers and other materials derived from this compound before they are synthesized in the lab. This can help to prioritize synthetic targets and accelerate the discovery of materials with desired functionalities.

| Computational Method | Application to this compound Research |

|---|---|

| Density Functional Theory (DFT) | Prediction of reactivity, electronic properties, and spectroscopic data. |

| Molecular Dynamics (MD) | Simulation of the behavior of polymers and materials in different environments. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzyme-catalyzed reactions for green synthesis applications. |

Exploration of New Applications in Emerging Fields of Chemical Research

The versatile structure of this compound makes it a candidate for exploration in a variety of emerging fields of chemical research. Its potential bioactivity and unique chemical handles suggest that it could find applications beyond traditional organic synthesis.

Potential emerging applications include:

Chemical Biology: The aldehyde group can be used to covalently label biomolecules, suggesting that derivatives of this compound could be developed as chemical probes to study biological processes.

Agrochemicals: The fluorinated pyridine scaffold is present in a number of successful agrochemicals. Future research could explore the synthesis and biological evaluation of derivatives of this compound as potential new herbicides, fungicides, or insecticides.

Contaminants of Emerging Concern (CECs): As new chemical entities are synthesized, it is crucial to consider their environmental fate. Future research should include studies on the environmental persistence and potential for bioaccumulation of this compound and its derivatives to ensure responsible innovation. azurewebsites.net

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-2-methylisonicotinaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalizing the pyridine ring with fluorine and methyl groups, followed by aldehyde formation. A common approach is:

Start with a substituted isonicotinic acid derivative (e.g., 5-fluoro-2-methylisonicotinic acid).

Convert the carboxylic acid to an aldehyde using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), followed by controlled hydrolysis .

- Key Variables :

- Temperature: Maintain 0–5°C during aldehyde formation to avoid over-oxidation.

- Solvent: Dichloromethane or DMF improves reagent solubility.

- Example Data :

| Starting Material | Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 5-Fluoro-2-methylisonicotinic acid | SOCl₂ | 68% | 95% |

| 5-Fluoro-2-methylisonicotinic acid | POCl₃ | 72% | 93% |

Q. How can this compound be characterized to confirm its structural identity and purity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H NMR to identify the aldehyde proton (δ 9.8–10.2 ppm) and fluorine coupling patterns. F NMR confirms fluorine substitution .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ = 170.05 g/mol).

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% required for biological studies) .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Methodological Answer :

- Reverse-Phase HPLC : Use a mobile phase of 60:40 acetonitrile:water (0.1% TFA) with UV detection at 254 nm.

- LC-MS/MS : Enables trace-level detection in biological matrices (LOQ ~10 ng/mL) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the aldehyde's electrophilicity.

- Analyze frontier molecular orbitals (FMOs): A low LUMO energy (-1.5 eV) indicates high reactivity toward nucleophiles like amines or hydrazines .

- Example Application : Predict regioselectivity in aldol condensations by comparing transition-state energies for different attack pathways.

Q. What strategies resolve contradictions in reported biological activities of derivatives synthesized from this compound?

- Methodological Answer :

Systematic SAR Studies : Vary substituents on the pyridine ring and test against target enzymes (e.g., kinases) to isolate structural contributors to activity.

Meta-Analysis : Use databases like PubChem or Scopus to compare bioassay data across studies. Filter results by assay type (e.g., IC₅₀ values in enzyme inhibition vs. cell viability) .

Control Experiments : Verify compound stability under assay conditions (pH, temperature) to rule out degradation artifacts .

Q. How can reaction conditions be optimized for synthesizing this compound derivatives with improved pharmacological properties?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (catalyst loading, solvent polarity, temperature) to maximize yield and minimize side products.

- Case Study : For Schiff base formation:

- Catalyst: 10 mol% p-toluenesulfonic acid in ethanol.

- Reaction Time: 12 hours at 60°C achieves >90% conversion .

- Scale-Up Considerations : Use flow chemistry for reproducibility at larger scales .

Q. What role does the fluorine substituent play in modulating the compound's interactions with biological targets?

- Methodological Answer :

- Fluorine Scan : Synthesize analogs with fluorine at different positions and compare binding affinities (e.g., via SPR or ITC).

- Crystallography : Co-crystallize derivatives with target proteins (e.g., cytochrome P450) to visualize halogen bonding or hydrophobic interactions .

- Example Finding : Fluorine at position 5 enhances metabolic stability by reducing CYP450-mediated oxidation .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- QC Protocols : Implement in-process controls (e.g., TLC monitoring at 2-hour intervals).

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to standardize purity .

- Documentation : Follow Beilstein Journal guidelines for detailed experimental reporting, including raw spectral data in supplementary files .

Q. What computational tools can predict the environmental fate of this compound in lab waste streams?

- Methodological Answer :

- EPI Suite : Estimate biodegradation half-life (e.g., 15 days) and bioaccumulation potential (log BCF < 2.5).

- DFT Modeling : Simulate hydrolysis pathways under acidic/basic conditions to identify persistent metabolites .

Tables for Key Findings

Table 1 : Comparison of Synthetic Routes

| Method | Reagent | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| SOCl₂-mediated | Thionyl chloride | 68 | 95 | Cost-effective |

| POCl₃-mediated | POCl₃ | 72 | 93 | Higher scalability |

Table 2 : Analytical Parameters for Quantification

| Technique | LOD (ng/mL) | LOQ (ng/mL) | Matrix Compatibility |

|---|---|---|---|

| HPLC-UV | 50 | 150 | Organic solvents |

| LC-MS/MS | 1 | 10 | Biological fluids |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.